molecular formula C12H12F4N2O B7966403 Piperazin-1-yl-(6-fluoro-2-trifluoromethylphenyl)methanone

Piperazin-1-yl-(6-fluoro-2-trifluoromethylphenyl)methanone

Cat. No.: B7966403
M. Wt: 276.23 g/mol
InChI Key: RRZUCRYVIGILMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazin-1-yl-(6-fluoro-2-trifluoromethylphenyl)methanone is a chemical compound of interest in medicinal chemistry and biochemical research. Compounds featuring a piperazine moiety linked to a substituted phenylmethanone core are frequently investigated as key pharmacophores in the development of enzyme inhibitors . Specifically, structurally similar analogs have been identified as potent inhibitors of tyrosinase (TYR), a key enzyme in melanogenesis, with potential applications in the study of hyperpigmentation disorders . Research into these analogs has shown that the 4-fluorobenzylpiperazine fragment can serve as a primary building block for engaging the catalytic site of tyrosinase, while substitutions on the aroyl portion, such as fluoro and trifluoromethyl groups, can be optimized to interact with hydrophobic regions of the enzyme's cavity . The piperazine ring itself is a common feature in bioactive molecules, often employed to fine-tune physicochemical properties and improve aqueous solubility, thereby enhancing the drug-like characteristics of a compound . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-fluoro-6-(trifluoromethyl)phenyl]-piperazin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F4N2O/c13-9-3-1-2-8(12(14,15)16)10(9)11(19)18-6-4-17-5-7-18/h1-3,17H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZUCRYVIGILMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=C(C=CC=C2F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including Piperazin-1-yl-(6-fluoro-2-trifluoromethylphenyl)methanone, typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods provide various pathways to obtain the desired piperazine derivatives with high yields and purity.

Industrial Production Methods

Industrial production of piperazine derivatives often employs parallel solid-phase synthesis and photocatalytic synthesis . These methods are advantageous due to their scalability, efficiency, and ability to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine nitrogen atoms participate in nucleophilic substitution reactions with activated electrophiles. For example:

  • Reaction with sulfonyl chlorides : The secondary amines of the piperazine ring react with sulfonyl chlorides (e.g., methylsulfonyl chloride) in dichloromethane under basic conditions (e.g., triethylamine) to form sulfonamide derivatives. This reaction typically proceeds at reflux (40–60°C) for 3–6 hours, yielding 70–90% of products .

  • Alkylation : Piperazine reacts with alkyl halides (e.g., benzyl bromide) in DMF or acetonitrile in the presence of potassium carbonate to form N-alkylated derivatives. Reaction times vary from 18 hours at room temperature to shorter durations under microwave irradiation .

Example Reaction Pathway

Piperazine+R-XBase, SolventN-Alkylated Piperazine+HX\text{Piperazine} + \text{R-X} \xrightarrow{\text{Base, Solvent}} \text{N-Alkylated Piperazine} + \text{HX}

Key conditions: Solvents (DMF, MeCN), bases (K2_2CO3_3, Et3_3N), temperatures (RT to 60°C) .

Amide Bond Formation

The ketone group can be functionalized via coupling reactions:

  • Carbodiimide-mediated coupling : Using HATU or HOBt with carboxylic acids, the methanone group forms amide bonds. For instance, coupling with indole-2-carboxylic acid in DMF at 50°C for 5 hours yields hybrid structures with bioactivity .

  • Isocyanate reactions : The piperazine nitrogen reacts with isocyanates (e.g., 3-(trifluoromethyl)phenyl isocyanate) in acetonitrile to form urea derivatives .

Representative Data

Reaction ComponentConditionsYieldSource
3-(Trifluoromethyl)phenyl isocyanateMeCN, RT, 18 h80%
Indole-2-carboxylic acidHATU, DMF, 50°C, 5 h75%

Electrophilic Aromatic Substitution

The 6-fluoro-2-trifluoromethylphenyl moiety undergoes electrophilic substitution at the meta position relative to the electron-withdrawing groups:

  • Suzuki-Miyaura coupling : Palladium-catalyzed coupling with aryl boronic acids introduces substituents (e.g., 4-chloro-2-(trifluoromethyl)phenyl) to the aromatic ring. Typical conditions include dioxane/water (2:1), Pd(PPh3_3)2_2Cl2_2, and potassium acetate at 80°C for 6 hours .

Reaction Mechanism

Aryl-B(OH)2+Br-ArPd catalystBiaryl Product\text{Aryl-B(OH)}_2 + \text{Br-Ar} \xrightarrow{\text{Pd catalyst}} \text{Biaryl Product}

Key catalysts: Pd(PPh3_3)2_2Cl2_2, yield: 45–90% .

Hydrolysis and Acid-Base Reactions

  • Ester hydrolysis : The methanone-linked esters are hydrolyzed under basic conditions (e.g., LiOH in THF/H2_2O) to carboxylic acids. Acidification with HCl precipitates the product .

  • Deprotection : tert-Butoxycarbonyl (Boc) groups on piperazine are removed using trifluoroacetic acid in dichloromethane .

Hydrolysis Example

Methyl esterLiOH, H2O/THFCarboxylic AcidHClPrecipitated Product\text{Methyl ester} \xrightarrow{\text{LiOH, H}_2\text{O/THF}} \text{Carboxylic Acid} \xrightarrow{\text{HCl}} \text{Precipitated Product}

Yield: 90% .

Catalytic Transformations

  • Reductive amination : The ketone group can be reduced to a secondary alcohol using NaBH4_4 or LiAlH4_4, followed by reaction with amines to form tertiary amines .

  • Palladium-mediated cross-couplings : Used to introduce heterocyclic systems (e.g., pyrimidines) to the aromatic ring .

Stability and Reactivity Trends

  • pH sensitivity : The piperazine ring undergoes protonation in acidic conditions (e.g., pH < 4), enhancing its solubility in aqueous media .

  • Thermal stability : Decomposition occurs above 200°C, as observed in thermogravimetric analysis .

Scientific Research Applications

Pharmacological Properties

Piperazine derivatives, including piperazin-1-yl-(6-fluoro-2-trifluoromethylphenyl)methanone, are known for their ability to interact with various biological targets, making them valuable in drug discovery. Key pharmacological properties include:

  • Histamine Receptor Modulation : Compounds containing piperazine moieties have been studied for their role as histamine receptor antagonists, particularly targeting the H3 receptor. This property suggests potential applications in treating disorders influenced by histamine signaling, such as obesity and cognitive dysfunctions .
  • Antimicrobial Activity : Research indicates that piperazine derivatives can exhibit antimicrobial properties. For instance, certain analogues have shown effectiveness against various bacterial strains, making them candidates for antibiotic development .
  • Anticancer Potential : Some studies have demonstrated that piperazine-containing compounds can inhibit cancer cell proliferation. For example, specific derivatives have been evaluated for their cytotoxic effects on tumor cells, indicating a potential role in cancer therapy .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Nucleophilic Substitution : The introduction of the piperazine moiety often involves nucleophilic substitution reactions where the piperazine nitrogen acts as a nucleophile.
  • Cyclization Reactions : Cyclization is used to form the final structure, which may involve various coupling agents and reaction conditions to optimize yield and purity.

Case Study 1: Histamine H3 Receptor Antagonism

A study investigated the efficacy of piperazine derivatives as H3 receptor antagonists, demonstrating that modifications to the piperazine structure could enhance potency and selectivity. The findings suggest that these compounds could be developed into treatments for cognitive disorders or obesity by modulating histamine signaling pathways .

Case Study 2: Antimicrobial Activity

Research focused on the antimicrobial properties of piperazine derivatives revealed that specific compounds exhibited significant inhibitory effects against pathogenic bacteria. This study highlights the potential of these compounds in developing new antibiotics to combat resistant bacterial strains .

Case Study 3: Anticancer Activity

A recent investigation into the anticancer properties of piperazine-based compounds showed promising results in inhibiting the growth of various cancer cell lines. The study emphasized the importance of structural modifications in enhancing cytotoxicity and selectivity towards cancer cells while minimizing toxicity to normal cells .

Summary Table of Applications

Application AreaDescriptionExample Findings
Histamine Receptor ModulationCompounds act as antagonists for H3 receptors influencing obesity and cognitionEnhanced potency observed in modified derivatives
Antimicrobial ActivityEffective against various bacterial strainsSignificant inhibition noted in laboratory studies
Anticancer PotentialInhibition of cancer cell proliferationPromising cytotoxic effects reported

Mechanism of Action

The mechanism of action of Piperazin-1-yl-(6-fluoro-2-trifluoromethylphenyl)methanone involves the inhibition of specific enzymes and molecular targets. For instance, as a MAGL inhibitor, the compound prevents the degradation of endocannabinoids, leading to increased levels of these signaling molecules and subsequent activation of cannabinoid receptors . This mechanism is beneficial in modulating pain, inflammation, and other physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Linked Methanones in Anticancer Research

Compound 17 (Phenyl(4-(3-(trifluoromethyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)piperazin-1-yl)methanone) shares the piperazine-methanone core but incorporates a triazolophthalazine ring system. Key differences include:

  • Molecular Weight : 364 g/mol (vs. 276.23 g/mol for the target compound) .
  • Structural Impact : The extended heterocyclic system in Compound 17 may enhance tumor cell targeting but could reduce bioavailability compared to the simpler fluorinated aromatic group in the target compound.

Aryl-Naphthyl Methanones as Herbicides

Aryl-naphthyl methanones (e.g., Compound 3h from ) are optimized for 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibition, a key herbicide target. Comparisons include:

  • Substituent Effects : The naphthyl group in 3h enhances π-π stacking with HPPD’s active site, whereas the target compound’s trifluoromethylphenyl group may prioritize hydrophobic interactions .
  • Activity : Compound 3h showed herbicidal efficacy at 0.75 mmol/m² , suggesting that bulkier aromatic systems (naphthyl vs. phenyl) improve agrochemical potency .

Imidazopyridazine-Piperidine Methanones

The compound (6-Chloroimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (73) features a piperidine-methanone scaffold with an imidazopyridazine ring. Key distinctions:

  • Molecular Weight : 409 g/mol (higher due to the imidazopyridazine group), which may affect pharmacokinetics .

Thermal Stability of Methanone Derivatives

Gem-diol and ketone derivatives like di(1H-tetrazol-5-yl) methanone oxime decompose at 247.6–288.7°C, stabilized by hydrogen bonding. While thermal data for the target compound is unavailable, its trifluoromethyl group could enhance thermal resistance compared to non-fluorinated analogs .

Data Table: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application Reference
Piperazin-1-yl-(6-fluoro-2-trifluoromethylphenyl)methanone C₁₂H₁₂F₄N₂O 276.23 Piperazine, CF₃, F Under investigation
Compound 17 (Triazolophthalazine derivative) C₁₆H₁₅F₃N₆O 364.32 Triazolophthalazine, CF₃ Anticancer
Compound 3h (Aryl-naphthyl methanone) Not specified Not reported Naphthyl, aryl Herbicide (HPPD inhibitor)
Compound 73 (Imidazopyridazine derivative) C₂₀H₁₆ClF₃N₄O 408.81 Imidazopyridazine, CF₃, Cl Not specified
Di(1H-tetrazol-5-yl) methanone oxime C₂H₂N₈O 178.09 Tetrazole, oxime Thermal stability study

Research Findings and Implications

  • Structural Flexibility: The piperazine-methanone scaffold is versatile, with substitutions (e.g., triazolophthalazine, naphthyl) tailoring compounds for specific targets (anticancer vs. herbicide) .
  • Fluorination Impact: The trifluoromethyl group in the target compound likely improves metabolic stability and binding affinity compared to non-fluorinated analogs, though this requires experimental validation .
  • Thermal Behavior: Hydrogen-bonding networks in methanone derivatives critically influence stability, suggesting that the target compound’s fluorine atoms may contribute to robustness .

Biological Activity

Piperazin-1-yl-(6-fluoro-2-trifluoromethylphenyl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a piperazine ring and a trifluoromethyl-substituted phenyl group. The structural formula can be represented as follows:

C14H14F3N2O\text{C}_{14}\text{H}_{14}\text{F}_3\text{N}_2\text{O}

This structure contributes to its lipophilicity and ability to interact with various biological targets.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors. Notably, it has been studied for its potential as an inhibitor of tyrosinase (TYR), an enzyme critical in melanin biosynthesis. Inhibition of TYR can lead to antimelanogenic effects, making this compound valuable in dermatological applications.

Tyrosinase Inhibition

In a study evaluating related piperazine derivatives, compounds such as 4-(4-fluorobenzyl)piperazin-1-yl-(3-chloro-2-nitro-phenyl)methanone were identified as competitive inhibitors of TYR with an IC50 value of 0.18 μM, significantly outperforming kojic acid (IC50 = 17.76 μM) . The docking studies suggested that these compounds bind effectively to the active site of TYR, providing insights into their mechanism of action.

Antimelanogenic Activity

The antimelanogenic properties are particularly relevant for cosmetic applications aimed at skin lightening. The ability to inhibit melanin production may help in treating conditions such as hyperpigmentation and melasma.

Analgesic Activity

In related research involving piperazine derivatives, certain compounds demonstrated potent analgesic effects in animal models. For instance, derivatives like 2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1-phenylethanone showed over 70% inhibition in pain response tests . This suggests that the biological activity of piperazine derivatives extends beyond dermatological applications to include pain management.

Case Studies and Research Findings

Table 1: Summary of Biological Activities

CompoundActivity TypeIC50/EffectivenessReference
This compoundTyrosinase InhibitorIC50 = 0.18 μM
2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1-phenylethanoneAnalgesic Activity>70% inhibition in writhing test

Q & A

Q. What are the established synthetic routes for Piperazin-1-yl-(6-fluoro-2-trifluoromethylphenyl)methanone, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions between a substituted phenyl moiety and a piperazine derivative. For example:

  • Nucleophilic aromatic substitution : Reacting 6-fluoro-2-trifluoromethylbenzoyl chloride with piperazine in the presence of a base (e.g., triethylamine) under anhydrous conditions .
  • Coupling reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link activated carbonyl groups to piperazine .
    Optimization parameters :
    • Temperature control (e.g., 0–25°C for sensitive intermediates).
    • Solvent selection (polar aprotic solvents like DMF or dichloromethane).
    • Catalysts (e.g., palladium for cross-coupling steps).
      Yield improvements often require iterative adjustments to stoichiometry and purification via column chromatography .

Q. Which analytical techniques are most effective for characterizing this compound?

  • X-ray crystallography : Resolves 3D molecular geometry and confirms regiochemistry of substituents (e.g., fluoro and trifluoromethyl groups) .
  • NMR spectroscopy : 1H/13C/19F NMR identifies proton environments and fluorine substitution patterns. For example, 19F NMR can distinguish trifluoromethyl and fluoro groups .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • FTIR : Confirms carbonyl (C=O) and C-F stretching vibrations .

Q. How is purity assessed for this compound in preclinical studies?

  • HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify impurities ≤0.1% .
  • Thermogravimetric analysis (TGA) : Detects residual solvents or decomposition products.
  • Elemental analysis : Validates C, H, N, F content against theoretical values .

Advanced Research Questions

Q. What methodologies are used to evaluate the compound’s biological activity, such as enzyme inhibition or receptor binding?

  • In vitro assays :
    • Kinase inhibition : Radiolabeled ATP assays (e.g., measuring IC50 values against target kinases) .
    • Receptor binding : Competitive displacement assays using fluorescent or radioactive ligands (e.g., GPCR targets) .
  • Cell-based assays : Apoptosis induction measured via flow cytometry (Annexin V/PI staining) .
  • In vivo models : Anti-inflammatory effects assessed in murine COPD models via cytokine profiling (e.g., IL-6, TNF-α) .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

  • Substituent variation :
    • Replace trifluoromethyl with cyano or nitro groups to modulate electron-withdrawing effects.
    • Modify the piperazine ring (e.g., N-methylation) to enhance blood-brain barrier penetration .
  • Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) identifies critical interactions with target proteins .
  • Data-driven design : Correlate logP values (from HPLC) with cytotoxicity to balance solubility and activity .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Assay standardization : Validate cell lines (e.g., ATCC authentication) and control for passage number effects.
  • Dose-response curves : Use Hill slope analysis to confirm potency trends .
  • Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., piperazine-based kinase inhibitors) to identify outliers .

Q. What computational approaches predict the compound’s pharmacokinetic (PK) properties?

  • ADME prediction : Tools like SwissADME estimate bioavailability, CYP450 interactions, and half-life .
  • Molecular dynamics (MD) simulations : Model binding stability with targets (e.g., 100-ns simulations in GROMACS) .
  • Density Functional Theory (DFT) : Calculate ground- and excited-state dipole moments to infer solubility and reactivity .

Q. What strategies mitigate toxicity risks during preclinical development?

  • Ames test : Screen for mutagenicity using bacterial reverse mutation assays .
  • hERG inhibition assay : Patch-clamp electrophysiology to assess cardiac liability .
  • Metabolite profiling : LC-MS/MS identifies reactive intermediates (e.g., quinone methides) that may cause hepatotoxicity .

Q. How is stability under physiological conditions evaluated?

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
  • Plasma stability assay : Incubate with human plasma (37°C, 1–24 hrs) and monitor parent compound loss via LC-MS .
  • pH-dependent hydrolysis : Assess stability in buffers (pH 1–10) to simulate gastrointestinal conditions .

Q. What advanced techniques elucidate electronic properties relevant to drug-receptor interactions?

  • Time-resolved fluorescence : Measures excited-state lifetimes to infer charge-transfer dynamics .
  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (ka/kd) with immobilized targets .
  • Electrochemical analysis : Cyclic voltammetry determines redox potentials linked to metabolic susceptibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.